molecular formula C11H13N B8021039 1',3'-Dihydrospiro[azetidine-3,2'-indene]

1',3'-Dihydrospiro[azetidine-3,2'-indene]

Cat. No. B8021039
M. Wt: 159.23 g/mol
InChI Key: NBUQTAMWYOGQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',3'-Dihydrospiro[azetidine-3,2'-indene] is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1',3'-Dihydrospiro[azetidine-3,2'-indene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',3'-Dihydrospiro[azetidine-3,2'-indene] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemical Synthesis of Spirocyclic Compounds

    Xiong, Y., et al. (2022) described the photochemical synthesis of 2-oxospiro[azetidine-3,3′-indolines] and related compounds, including 1-oxo-1,3-dihydrospiro[indene-2,3′-indolines], via a dearomatization process. This synthesis offers options for further functionalization of these compounds (Xiong, Y., Großkopf, J., Jandl, C., & Bach, T., 2022).

  • Dynamic NMR Study of Spiroheterocycles

    Yavari, I., et al. (2020) conducted a study on spiro-heterocyclic systems containing a 1,2,4-triazolidine moiety, synthesized through 1,3-dipolar cycloaddition reaction. The study included the analysis of dynamic NMR effects in these compounds (Yavari, I., Safaei, M., Halvagar, M., Bayat, M., & Nasri, S., 2020).

  • Anti-tumor and Anti-inflammatory Properties

    Girgis, A. S. (2009) explored the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. The study included anti-tumor activity screening against various human tumor cell lines (Girgis, A. S., 2009).

  • Synthesis of Organic Ligands

    Karpov, S., et al. (2016) reported a novel synthesis of polycyano-containing organic ligands from 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds have potential applications in organic electronics and as components of ionic liquids (Karpov, S., Kaukov, Y. S., Grigor’ev, A., Nasakin, O., Kaukova, O. V., & Tafeenko, V., 2016).

  • Synthesis of Spirofluorenes

    Abou-Gharbia, M., et al. (1978) synthesized spirofluorenes and related compounds for biological interest, demonstrating the versatility of spiro[indene] structures in pharmaceutical chemistry (Abou-Gharbia, M., Su, T., & Joullié, M., 1978).

properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-6-11(7-12-8-11)5-9(10)3-1/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUQTAMWYOGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3'-Dihydrospiro[azetidine-3,2'-indene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',3'-Dihydrospiro[azetidine-3,2'-indene]
Reactant of Route 2
1',3'-Dihydrospiro[azetidine-3,2'-indene]
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1',3'-Dihydrospiro[azetidine-3,2'-indene]
Reactant of Route 4
1',3'-Dihydrospiro[azetidine-3,2'-indene]
Reactant of Route 5
1',3'-Dihydrospiro[azetidine-3,2'-indene]
Reactant of Route 6
1',3'-Dihydrospiro[azetidine-3,2'-indene]

Citations

For This Compound
1
Citations
L Bondada, R Rondla, U Pradere, P Liu, C Li… - Bioorganic & medicinal …, 2013 - Elsevier
Herein, we report the synthesis and structure–activity relationship studies of new analogs of boceprevir 1 and telaprevir 2. Introduction of azetidine and spiroazetidines as a P2 …
Number of citations: 20 www.sciencedirect.com

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